molecular formula C8H11ClN2 B12117441 1-(2-Chlorophenyl)ethane-1,2-diamine

1-(2-Chlorophenyl)ethane-1,2-diamine

Cat. No.: B12117441
M. Wt: 170.64 g/mol
InChI Key: BRKMFMWSBIXVBA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorophenyl)ethane-1,2-diamine can be synthesized through the condensation of 2-chloroacetophenone with ethylenediamine in the presence of a catalyst such as sulfuric acid. The reaction typically takes place in a solvent like methanol . The structure of the resulting compound can be confirmed using spectroscopic techniques such as NMR, IR, and MS .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(2-Chlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-(2-Chlorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity.

Properties

IUPAC Name

1-(2-chlorophenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKMFMWSBIXVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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